molecular formula C22H16BrN3O5S B12113823 Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- CAS No. 1017479-82-1

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-

Cat. No.: B12113823
CAS No.: 1017479-82-1
M. Wt: 514.3 g/mol
InChI Key: XWEPEYLPHCUFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- is a complex organic compound that features a benzoic acid core substituted with a triazole ring, bromophenyl, and methoxyphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Bromophenyl Group: This can be achieved through a reaction, which involves the coupling of a bromophenyl boronic acid with the triazole ring.

    Attachment of the Methoxyphenyl Sulfonyl Group: This step can be performed using a sulfonylation reaction, where the methoxyphenyl group is introduced via a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can be performed on the triazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and sulfonyl groups are key functional groups that can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-bromobenzoic acid and 4-methoxybenzoic acid share structural similarities.

    Triazole derivatives: Compounds like 1,2,3-triazole and its substituted derivatives are structurally related.

Uniqueness

What sets Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- apart is the combination of the triazole ring with the bromophenyl and methoxyphenyl sulfonyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1017479-82-1

Molecular Formula

C22H16BrN3O5S

Molecular Weight

514.3 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-4-(3-methoxyphenyl)sulfonyltriazol-1-yl]benzoic acid

InChI

InChI=1S/C22H16BrN3O5S/c1-31-18-3-2-4-19(13-18)32(29,30)21-20(14-5-9-16(23)10-6-14)26(25-24-21)17-11-7-15(8-12-17)22(27)28/h2-13H,1H3,(H,27,28)

InChI Key

XWEPEYLPHCUFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.